4-tert-butyl-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid
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Overview
Description
4-tert-butyl-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid is a complex organic compound known for its applications in peptide synthesis. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in the synthesis of peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid typically involves the protection of amino acids using the Fmoc group. The process begins with the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the amino group for further reactions.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Coupling Agents: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HATU are used for peptide bond formation.
Major Products Formed
The major products formed from these reactions are peptides, which are chains of amino acids linked by peptide bonds .
Scientific Research Applications
4-tert-butyl-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme functions.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of synthetic peptides for research and pharmaceutical purposes.
Mechanism of Action
The mechanism of action of 4-tert-butyl-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions, allowing for the selective formation of peptide bonds. The compound’s molecular targets include amino acids and peptide chains, and it operates through pathways involving nucleophilic substitution and coupling reactions .
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butyl N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartate
- (2R,4S)-1-[(tert-butoxy)carbonyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-2-carboxylic acid
- Fmoc-Glu-OtBu
Uniqueness
4-tert-butyl-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid is unique due to its specific structure, which combines the protective Fmoc group with a cyclohexane ring. This combination provides stability and specificity in peptide synthesis, making it a valuable tool in the creation of complex peptides and proteins .
Properties
Molecular Formula |
C26H31NO4 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
4-tert-butyl-1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C26H31NO4/c1-25(2,3)17-12-14-26(15-13-17,23(28)29)27-24(30)31-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22H,12-16H2,1-3H3,(H,27,30)(H,28,29) |
InChI Key |
AFFMYJVNULNSRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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